molecular formula C22H19ClN2O4S B11410184 7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11410184
M. Wt: 442.9 g/mol
InChI Key: AKYRLLTVFLASGW-UHFFFAOYSA-N
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Description

“7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile” is a complex organic compound that features a thiazolopyridine core. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a dimethoxyphenyl group, a hydroxy group, a carbonitrile group, and a ketone group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative.

    Introduction of the Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Hydroxylation and Ketone Formation: The hydroxy and ketone groups can be introduced through oxidation reactions.

    Addition of the Carbonitrile Group: This can be achieved through a nucleophilic addition reaction involving a suitable nitrile precursor.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Addition: The carbonitrile group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

    Addition Reagents: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 7-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Uniqueness

The uniqueness of “7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile” lies in its specific combination of functional groups and the thiazolopyridine core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19ClN2O4S/c1-28-18-7-6-14(9-19(18)29-2)22(27)12-30-21-17(11-24)16(10-20(26)25(21)22)13-4-3-5-15(23)8-13/h3-9,16,27H,10,12H2,1-2H3

InChI Key

AKYRLLTVFLASGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)Cl)C#N)O)OC

Origin of Product

United States

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